5,6,7,8-Tetrahydroquinazoline-2,6-diamine
説明
5,6,7,8-Tetrahydroquinazoline-2,6-diamine is a chemical compound with the molecular weight of 237.13 .
Synthesis Analysis
The synthesis of this compound involves the use of α-aminoamidines reacting with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N4.2ClH/c9-6-1-2-7-5 (3-6)4-11-8 (10)12-7;;/h4,6H,1-3,9H2, (H2,10,11,12);2*1H
.
科学的研究の応用
Chelate Synthesis and Complex Formation
5,6,7,8-Tetrahydroquinazoline derivatives have been utilized in chelate synthesis. Dorokhov and Present (1994) described the synthesis of 8-diaminomethylene-5,6,7,8-tetrahydroquinazolinone derivatives for the preparation of boron chelate complexes (Dorokhov & Present, 1994).
Medical Chemistry and Receptor Affinity
In medicinal chemistry, 5,6,7,8-tetrahydroquinazolines have shown high affinity and selectivity for dopamine D3 receptors. Avenell et al. (1999) reported the synthesis of a novel series of these compounds, highlighting their potential as agonists with significant D3 receptor affinities (Avenell et al., 1999).
Antiparasitic and Antitumor Activities
Rosowsky et al. (1999) explored the synthesis and biological evaluation of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues. These compounds were assessed for their antiparasitic and antitumor activities, demonstrating significant potential in this area (Rosowsky et al., 1999).
Antitubercular Agent Development
Snizhko et al. (2022) demonstrated the use of α-aminoamidines for synthesizing new series of 5,6,7,8-tetrahydroquinazolines, indicating their high binding affinity toward enzymes of Mycobacterial tuberculosis. This suggests their potential as antitubercular agents against multidrug-resistant strains (Snizhko et al., 2022).
Sigma-1 Receptor Antagonists for Pain Treatment
Lan et al. (2016) synthesized and evaluated a series of 5,6,7,8-tetrahydroquinazoline derivatives as selective sigma-1 receptor antagonists. These compounds showed promise as potential analgesics for pain treatment (Lan et al., 2016).
Green Chemistry Applications
Damera and Pagadala (2023) focused on constructing multi-functionalized benzenes, including 5,6,7,8-tetrahydroquinoline derivatives, through environmentally friendly methods. This work highlights the role of these compounds in green chemistry applications (Damera & Pagadala, 2023).
作用機序
Target of Action
The primary targets of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine are some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and proliferation of Mycobacterium tuberculosis, making them attractive targets for antitubercular drug development .
Mode of Action
This compound interacts with its targets by binding to these enzymes with high affinity . This binding inhibits the normal function of the enzymes, thereby disrupting the biochemical processes essential for the survival of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DHFR, Mt PanK, and Mt DprE1 enzymes disrupts several biochemical pathways in Mycobacterium tuberculosis. DHFR is involved in the folate pathway, which is crucial for the synthesis of nucleotides. Mt PanK is involved in the Coenzyme A biosynthesis pathway, which is essential for fatty acid metabolism. Mt DprE1 is involved in the cell wall biosynthesis pathway, which is critical for the survival and virulence of Mycobacterium tuberculosis .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the essential enzymes, the compound disrupts the biochemical processes necessary for the survival of the bacteria, leading to their death .
将来の方向性
特性
IUPAC Name |
5,6,7,8-tetrahydroquinazoline-2,6-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h4,6H,1-3,9H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBJGRDEMICURJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273035 | |
Record name | 5,6,7,8-Tetrahydro-2,6-quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285139-05-1 | |
Record name | 5,6,7,8-Tetrahydro-2,6-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285139-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-2,6-quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。